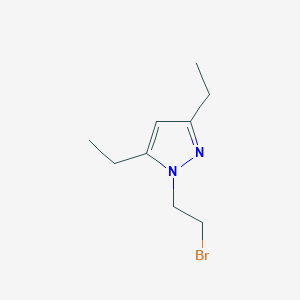
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Biological Applications
Analytical Profiling : A study aimed at characterizing psychoactive substances obtained from online retailers, including an analytical profile of substances similar in structure to Cyclohexyl(3-fluorophenyl)methanamine hydrochloride, was conducted. It developed a qualitative and quantitative method for analyzing these compounds in biological matrices using HPLC and mass spectrometry, demonstrating the robustness, accuracy, and precision of these methods for detecting psychoactive substances in blood, urine, and vitreous humor (De Paoli et al., 2013).
Synthesis and Antisepsis Activity : Another study explored the synthesis of new chemical compounds with potential antisepsis activity, which includes derivatives related to Cyclohexyl(3-fluorophenyl)methanamine hydrochloride. This research developed efficient synthetic methods for creating these compounds, demonstrating their potential for use as antisepsis agents (Yamada et al., 2006).
Potential H2-Blocking Activity : A study focusing on the preparation of novel acylguanidines, which are derivatives of cyclohexyl compounds similar to Cyclohexyl(3-fluorophenyl)methanamine hydrochloride, showed these compounds have potential H2-blocking activity. This indicates their potential use in developing new medications for conditions that involve excess stomach acid (Hanaee & Rashidi, 1990).
Structural Analysis and Properties
- Crystal Structure and Hydrogen Bonding : Studies have been conducted on the crystal structures of compounds structurally related to Cyclohexyl(3-fluorophenyl)methanamine hydrochloride, revealing insights into their molecular conformations, hydrogen bonding, and intermolecular interactions. These studies contribute to our understanding of the chemical and physical properties of such compounds, which can be crucial for their application in material science and drug design (Choi et al., 2012; Kant et al., 2012).
Eigenschaften
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKTVHZHUVULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)





![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
